molecular formula C16H20ClN3S B1672625 Isothipendyl Hydrochloride CAS No. 1225-60-1

Isothipendyl Hydrochloride

Cat. No.: B1672625
CAS No.: 1225-60-1
M. Wt: 321.9 g/mol
InChI Key: RQHCFTORMXCNGP-UHFFFAOYSA-N
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Description

Isothipendyl Hydrochloride (C₁₆H₁₉N₃S·HCl, MW: 321.87) is a first-generation H₁ antihistamine and anticholinergic agent . It inhibits histamine binding to H₁ receptors, alleviating allergic reactions and pruritus, particularly in topical formulations for insect bites . Structurally, it features a pyrido-benzothiazine core, distinguishing it from other antihistamines .

Properties

IUPAC Name

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHCFTORMXCNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046845
Record name Isothipendyl hydrochloride
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Molecular Weight

321.9 g/mol
Source PubChem
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CAS No.

34433-15-3, 1225-60-1
Record name 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?)
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Record name Isothipendyl hydrochloride
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Record name Isothipendyl hydrochloride [JAN]
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Record name 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride
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Record name isothipendyl hydrochloride
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Record name Isothipendyl hydrochloride
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Record name 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride
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Preparation Methods

Synthetic Routes for Isothipendyl Hydrochloride

Nucleophilic Substitution Using 1-Azaphenothiazine and 2-Dimethylaminochloropropane

The most widely documented synthesis involves the reaction of 1-azaphenothiazine with 2-dimethylaminochloropropane under strongly basic conditions. This method, detailed in Chinese patents CN102617608A and CN102924484A, proceeds via a two-step mechanism:

  • Deprotonation of 1-Azaphenothiazine :
    Sodium hydride (NaH) in anhydrous acetonitrile deprotonates the nitrogen atom of 1-azaphenothiazine, generating a nucleophilic sodium salt. The molar ratio of 1-azaphenothiazine to NaH is critical, typically maintained at 1:1.1–1.2 to ensure complete deprotonation.

  • Alkylation with 2-Dimethylaminochloropropane :
    The sodium salt reacts with 2-dimethylaminochloropropane in a nucleophilic substitution (SN₂) mechanism. The reaction is conducted under reflux conditions (80–100°C) for 1.5–2 hours, yielding a mixture of isothipendyl and its structural isomers.

Key Reaction Parameters :

  • Solvent : Anhydrous acetonitrile ensures solubility of both reactants and minimizes side reactions.
  • Temperature : Reflux conditions (boiling point of acetonitrile: 82°C) accelerate the reaction kinetics.
  • Stoichiometry : Excess 2-dimethylaminochloropropane (1.2–1.5 equivalents) drives the reaction to completion.
Table 1: Optimization of Reaction Conditions from Patent Embodiments
Parameter Laboratory Scale (Embodiment 1) Industrial Scale (Patent CN102924484A)
1-Azaphenothiazine (mol) 0.022 10.0
NaH (mol) 0.024 11.0
Reaction Time (h) 1.5 2.0
Yield (%) 45.5 48.2

Isolation and Purification via Hydrochloride Salt Formation

The crude product mixture contains isothipendyl and its isomers, necessitating a separation strategy. The patented method exploits differences in hydrochloride salt solubility:

  • Precipitation with HCl Gas :
    The reaction mixture is treated with dry hydrogen chloride (HCl) gas in acetonitrile. This compound precipitates due to its lower solubility, while isomer hydrochlorides remain dissolved.

  • Recrystallization :
    The precipitate is dissolved in minimal anhydrous acetonitrile and recrystallized to achieve >99% purity. This step eliminates residual isomers and unreacted starting materials.

Critical Factors in Purification :

  • Solvent Polarity : Acetonitrile’s moderate polarity selectively dissolves impurities while precipitating the target compound.
  • HCl Gas Flow Rate : Controlled introduction prevents local over-acidification, which could degrade the product.

Industrial-Scale Production Modifications

The industrial process described in CN102924484A introduces optimizations to enhance scalability and cost-efficiency:

Nitrogen Atmosphere Protection

Reactions are conducted under nitrogen to prevent oxidation of sensitive intermediates, particularly the sodium hydride and 1-azaphenothiazine sodium salt.

Continuous Feed Reactors

Large-scale synthesis employs continuous feed systems to maintain stoichiometric ratios and temperature control, reducing batch-to-batch variability.

Waste Minimization Strategies

  • Solvent Recovery : Acetonitrile is distilled and reused, lowering production costs.
  • Byproduct Utilization : Unreacted 2-dimethylaminochloropropane is recovered via vacuum distillation and recycled.

Analytical Characterization of Synthetic Products

Spectroscopic Confirmation

  • Mass Spectrometry (MS) : The molecular ion peak at m/z 285.9 corresponds to the protonated isothipendyl molecule.
  • Infrared Spectroscopy (IR) : Absorbance at 3061 cm⁻¹ (aromatic C–H stretch) and 2823 cm⁻¹ (aliphatic C–H stretch) confirms structural integrity.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (CDCl₃) : Signals at δ 4.28–4.32 (t, 1H, CH₂) and δ 2.35 (s, 6H, 2CH₃) validate the dimethylaminopropyl side chain.

Purity Assessment

High-performance liquid chromatography (HPLC) methods developed for this compound show a linear response range of 1.25–55 μM, with a detection limit of 0.284 μM.

Chemical Reactions Analysis

Types of Reactions: Isothipendyl Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Clinical Applications

Isothipendyl hydrochloride is primarily utilized in dermatology and allergy treatments. Its applications include:

  • Antipruritic : It provides relief from itching caused by insect bites, allergic reactions, and various dermatological conditions.
  • Allergic Conditions : It is effective in managing symptoms of hay fever and other allergic responses.
  • Topical Preparations : Formulations like Apaisyl gel® are used for localized treatment of pruritus .

Analytical Methods for Detection

Recent studies have focused on developing sensitive analytical methods to detect this compound in biological samples. Notable methods include:

Electrochemical Sensing

Research has demonstrated the electrochemical behavior of this compound using modified electrodes. A study investigated its oxidation peaks at a multiwalled carbon nanotube-modified glassy carbon electrode, revealing its potential for sensitive detection in biological fluids. The study found:

  • Two oxidation peaks in Britton-Robinson buffer at pH 7.0.
  • A linear relationship between peak current and concentration within the range of 1.25–55 μM.
  • Limits of detection and quantification were established at 0.284 μM and 0.949 μM, respectively .

Spectrophotometric Methods

This compound has also been proposed as a reagent for the spectrophotometric determination of chromium(VI) in environmental samples. The reaction produces a red-colored species that can be quantitatively analyzed at 510 nm, demonstrating its versatility beyond pharmacological applications .

Case Studies

  • Clinical Trial in Dermatology : A trial evaluated the efficacy of this compound (Nilergex) in treating dermatological conditions. Results indicated significant improvement in symptoms among participants with pruritus .
  • Photodermatitis Study : A retrospective study identified isothipendyl-containing topical products as common causes of contact dermatitis among patients in photodermatology centers. The study highlighted the need for careful monitoring of adverse effects associated with topical antihistamines .

Comparative Analysis with Other Antihistamines

This compound shares structural similarities with other antihistamines but differs in sedative properties and clinical applications. Below is a comparison table:

Compound NameClassUnique Features
IsothipendylFirst-generationAntipruritic; moderate sedation
DiphenhydramineFirst-generationStrong sedative effects; used as a sleep aid
ChlorpheniramineFirst-generationLess sedating; commonly used for allergies
CetirizineSecond-generationNon-sedating; longer duration of action
FexofenadineSecond-generationNon-sedating; fewer central nervous system effects

Mechanism of Action

Isothipendyl Hydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms caused by histamine, such as itching and inflammation. Additionally, this compound exhibits sedative, anticholinergic, and antiserotoninergic effects .

Comparison with Similar Compounds

Chemical and Structural Properties

Compound Molecular Formula Molecular Weight Core Structure
Isothipendyl Hydrochloride C₁₆H₁₉N₃S·HCl 321.87 Pyrido[3,2-b][1,4]benzothiazine
Ketotifen Fumarate C₁₉H₁₉NOS·C₄H₄O₄ 425.47 Cyclohepta[1,2-b]thiophenone
Zolamine Hydrochloride C₁₅H₂₁N₃OS·ClH 304.82 Ethylenediamine-thiazole

Key Differences :

  • Ketotifen’s fused cycloheptathiophene structure contributes to its dual action as a mast cell stabilizer and antihistamine .
  • Zolamine’s thiazole moiety may influence receptor specificity .

Pharmacological Activity

Compound H₁ Receptor Affinity Sedative Effect Additional Actions
This compound High Significant Anticholinergic activity
Ketotifen Fumarate Moderate Mild Mast cell stabilization
Zolamine Hydrochloride High Moderate Local anesthetic properties

Notes:

  • Isothipendyl’s strong anticholinergic effects limit its systemic use, favoring topical applications .
  • Ketotifen’s mast cell stabilization makes it suitable for chronic allergic conditions like asthma .

Analytical and Regulatory Status

Compound Analytical Methods Regulatory Classification (HS Code)
This compound Spectrophotometry (λmax: 250 nm) HS 29349990
Ketotifen Fumarate HPLC, UV detection HS 29349990
Zolamine Hydrochloride LC-MS HS 29341000

Regulatory Notes:

  • Isothipendyl is classified under FDA Preferred Term and EMA’s XEVMPD for pharmacovigilance .
  • Ketotifen and Zolamine share similar trade classifications but differ in regional approval statuses .

Biological Activity

Isothipendyl hydrochloride, a first-generation antihistamine and anticholinergic agent, is primarily utilized for its antipruritic properties, providing relief from itching associated with allergic reactions and dermatological conditions. This compound exhibits significant biological activity through its selective antagonism of the histamine H1 receptor, which is pivotal in mediating allergic responses.

Isothipendyl acts as a competitive antagonist at the histamine H1 receptor, inhibiting the effects of endogenous histamine. This action results in the alleviation of symptoms such as itching, sneezing, and runny nose associated with allergies. Additionally, isothipendyl possesses anticholinergic properties, which may contribute to its efficacy in reducing secretions and providing symptomatic relief in various allergic conditions .

Pharmacological Profile

The pharmacological profile of isothipendyl includes:

  • Chemical Formula : C₁₆H₁₉N₃S
  • Molecular Weight : Approximately 285.407 g/mol
  • Classification : First-generation antihistamine
  • Primary Use : Antipruritic treatment for allergic skin reactions

Binding Affinity Studies

Research has demonstrated that isothipendyl binds effectively to bovine serum albumin (BSA), a major transport protein in blood. Fluorescence spectroscopy studies have indicated a strong binding affinity, suggesting potential interactions with other drugs that may compete for BSA binding sites.

Electrochemical Behavior

The electrochemical characteristics of isothipendyl have been investigated using multiwalled carbon nanotube-modified glassy carbon electrodes. At a concentration of 55 μM, two distinct oxidation peaks were observed in a Britton-Robinson buffer at pH 7.0. The oxidation process was found to be irreversible across a pH range of 2.5–9.0, indicating robust electrochemical activity that could be harnessed for analytical applications .

Comparative Analysis

This compound shares structural similarities with other antihistamines. The following table compares its properties with other compounds in the same class:

Compound NameClassUnique Features
IsothipendylFirst-generationAntihistamine with anticholinergic effects
DiphenhydramineFirst-generationStrong sedative effects; commonly used as a sleep aid
ChlorpheniramineFirst-generationLess sedating; used for allergies
CetirizineSecond-generationNon-sedating; longer duration of action
FexofenadineSecond-generationNon-sedating; fewer CNS effects

Clinical Applications

This compound is commonly utilized in dermatology for its antipruritic effects. It is effective in treating conditions such as:

  • Allergic dermatitis
  • Insect bites
  • Urticaria (hives)

Despite its efficacy, the use of isothipendyl has declined due to the sedative side effects characteristic of first-generation antihistamines .

Research Findings

A clinical trial conducted in 1960 evaluated the effectiveness of this compound (Theruhistin) in dermatological applications. The study reported significant improvements in patients suffering from allergic skin reactions, highlighting its therapeutic potential despite the noted side effects .

Q & A

Basic: What analytical methods are validated for quantifying Isothipendyl hydrochloride in pharmaceutical formulations?

A spectrophotometric method using bromothymol blue (BBG) in pH 4.0 acetate-ethanol buffer forms ion-pair complexes with this compound, detectable at 612 nm. Beer’s law is linear (0.2–6.1 mg/mL, R² > 0.9969), with molar absorptivity of 5.51 × 10⁴ mol⁻¹ cm⁻¹. Method validation includes interference studies with excipients and statistical verification .

Basic: How is this compound structurally characterized for identity confirmation?

Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation. The SMILES notation (CC(N(C)C)CN1C(C=CC=C2)=C2SC3=CC=CN=C13.Cl ) and molecular formula (C₁₆H₁₉N₃S·HCl) are confirmed via these techniques. Regulatory guidelines require purity ≥95% for analytical method validation (AMV) and quality control (QC) .

Basic: What pharmacological mechanisms underpin this compound’s antihistaminic activity?

As an H1 receptor antagonist, Isothipendyl competitively inhibits histamine binding, reducing hypersensitivity and pruritus. Its benzo-pyrido-thiazine structure enhances receptor affinity, validated via in vitro ligand-binding assays and mast cell stabilization studies .

Advanced: How should researchers design stability studies for this compound under varied storage conditions?

Follow ICH Q1A guidelines:

  • Thermal stability : Store at 25°C ± 2°C/60% RH (long-term) and 40°C ± 2°C/75% RH (accelerated) for 6–12 months.
  • Light exposure : Use ICH-compliant photostability chambers (1.2 million lux hours).
  • Humidity : Monitor deliquescence via dynamic vapor sorption (DVS). Stability-indicating HPLC methods (e.g., C18 column, 254 nm) assess degradation products .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., efficacy vs. receptor selectivity)?

  • Dose-response curves : Compare EC₅₀ values across studies. Discrepancies may arise from assay conditions (e.g., cell lines, histamine concentrations).
  • Receptor profiling : Use radioligand binding assays (e.g., [³H]-mepyramine for H1 receptors) to confirm selectivity over H2/H3 receptors.
  • In vivo models : Validate pruritus reduction in murine IL-31-induced scratching models .

Advanced: What environmental toxicity parameters must be assessed for this compound?

  • Ecotoxicity : Conduct OECD Test 201 (algae growth inhibition) and Test 202 (Daphnia immobilization). No current data exists, but structural analogs (e.g., phenothiazines) suggest moderate aquatic toxicity.
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess persistence. Preliminary data classify it as non-readily biodegradable .

Advanced: How to validate this compound’s analytical methods for regulatory compliance?

  • Specificity : Forced degradation (acid/base/oxidative stress) confirms no co-elution with impurities.
  • Accuracy : Spike recovery (98–102%) in placebo matrices.
  • Precision : ≤2% RSD for intraday/interday replicates.
  • Linearity : ≥0.999 correlation coefficient over 50–150% of target concentration .

Advanced: What experimental designs mitigate variability in preclinical pharmacokinetic studies?

  • Crossover studies : Reduce inter-subject variability in bioavailability assessments.
  • Population PK modeling : Incorporate covariates (e.g., hepatic CYP3A4 activity) to explain clearance rate differences.
  • Microsampling : Serial blood draws (<50 µL) in rodents minimize stress-induced PK alterations .

Advanced: How to address discrepancies in spectrophotometric vs. chromatographic purity assays?

  • Interference analysis : Test excipients (e.g., lactose, starch) for absorbance overlap at 612 nm.
  • Cross-validation : Compare results with HPLC (e.g., C18 column, 0.1% TFA in mobile phase).
  • Statistical tests : Use Bland-Altman plots to assess method agreement .

Advanced: What strategies optimize this compound’s solubility for in vivo formulations?

  • Co-solvents : Use PEG 400/ethanol (30:70 v/v) to enhance aqueous solubility.
  • Cyclodextrin complexation : HP-β-CD (10% w/v) improves dissolution rate.
  • Nanoemulsions : Lecithin/Tween 80 (1:3) stabilize droplets (<200 nm) for parenteral delivery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isothipendyl Hydrochloride
Reactant of Route 2
Isothipendyl Hydrochloride

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